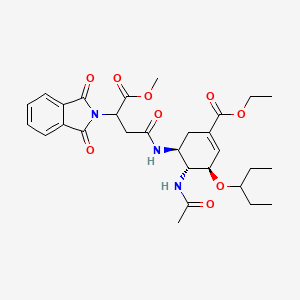
Tuberculosis inhibitor 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberkulose-Inhibitor 11 ist eine neuartige Verbindung, die zur Bekämpfung von Mycobacterium tuberculosis entwickelt wurde, dem Bakterium, das für Tuberkulose verantwortlich ist. Diese Verbindung zielt auf bestimmte Enzyme im Bakterium ab und stört seine Fähigkeit zur Reproduktion und zum Überleben. Die Entwicklung von Tuberkulose-Inhibitor 11 ist besonders bedeutsam angesichts des Anstiegs von multiresistenten und panresistenten Stämmen von Mycobacterium tuberculosis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tuberkulose-Inhibitor 11 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie Cyclisierung, Kondensation und Substitution. Ein üblicher Syntheseweg beinhaltet die Verwendung von heterocyclischen Verbindungen, die für ihre potenten biologischen Aktivitäten bekannt sind . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tuberkulose-Inhibitor 11 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Verwendung von Industrie-Reaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie, um die Verbindung in großen Mengen zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tuberculosis inhibitor 11 involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic compounds, which are known for their potent biological activities . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tuberkulose-Inhibitor 11 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Tuberkulose-Inhibitor 11 verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen hydroxylierte Derivate ergeben, während Reduktionsreaktionen desoxygenierte Verbindungen produzieren .
Wissenschaftliche Forschungsanwendungen
Tuberkulose-Inhibitor 11 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf die Synthese und den Stoffwechsel der bakteriellen Zellwand.
Medizin: Als potenzielles therapeutisches Mittel zur Behandlung von Tuberkulose, insbesondere von resistenten Stämmen, untersucht.
Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays zum Nachweis von Mycobacterium tuberculosis eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Tuberkulose-Inhibitor 11 beinhaltet das Zielen auf bestimmte Enzyme in Mycobacterium tuberculosis. Ein wichtiges Ziel ist das Enzym Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase (DprE1), das für die Biosynthese der bakteriellen Zellwand essentiell ist. Durch die Hemmung dieses Enzyms stört Tuberkulose-Inhibitor 11 die Produktion wichtiger Zellwandkomponenten, was zum Zelltod des Bakteriums führt .
Wirkmechanismus
The mechanism of action of Tuberculosis inhibitor 11 involves targeting specific enzymes within Mycobacterium tuberculosis. One key target is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the production of critical cell wall components, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Tuberkulose-Inhibitor 11 ähneln, gehören:
Isoniazid: Ein Anti-Tuberkulose-Medikament der ersten Wahl, das die Synthese von Mycolsäuren hemmt, essentiellen Bestandteilen der bakteriellen Zellwand.
Ethambutol: Ein weiteres Medikament der ersten Wahl, das Arabinosyltransferasen hemmt, Enzyme, die an der Biosynthese der Zellwand beteiligt sind.
Pyrazinamid: Ein Prodrug, das den Membrantransport und die Energieproduktion in Mycobacterium tuberculosis stört
Einzigartigkeit
Was Tuberkulose-Inhibitor 11 von diesen Verbindungen abhebt, ist seine spezifische Zielrichtung auf das DprE1-Enzym, das von den anderen Medikamenten nicht angegriffen wird. Dieser einzigartige Wirkmechanismus macht Tuberkulose-Inhibitor 11 zu einem vielversprechenden Kandidaten zur Überwindung von Resistenzen und zur Verbesserung der Behandlungsergebnisse für Tuberkulosepatienten .
Eigenschaften
Molekularformel |
C29H37N3O9 |
|---|---|
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1 |
InChI-Schlüssel |
MUHNBAQOZIQXBK-XCZUPJPTSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








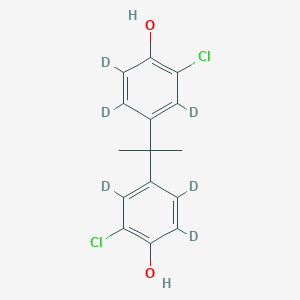
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
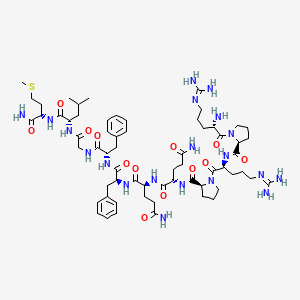
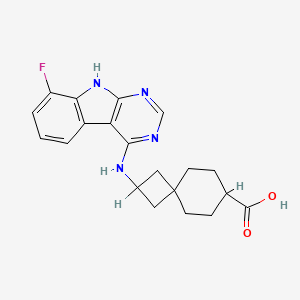
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
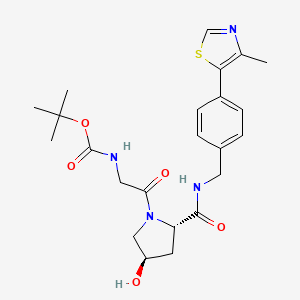
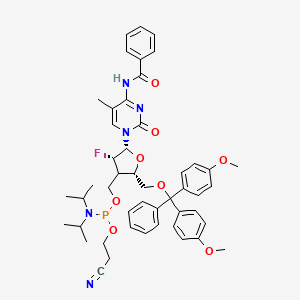
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
